molecular formula C62H100O27 B1233430 Maesasaponin IV3

Maesasaponin IV3

Cat. No.: B1233430
M. Wt: 1277.4 g/mol
InChI Key: BPSQMOBGGMIVRV-NTAVXQANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maesasaponin IV3 is a triterpenoid saponin isolated from Maesa lanceolata, a plant species traditionally studied for its bioactive secondary metabolites. Structurally, it belongs to the oleanane-type saponins and features a complex aglycone core with sugar moieties and acyl substituents. Its molecular formula is C₆₂H₉₈O₂₈, and its structure includes:

  • Aglycone backbone: 3β,16α,21β,22α,28α-pentahydroxy-13β,28-epoxyoleanane.
  • Sugar units: A tetrasaccharide chain composed of α-L-rhamnopyranosyl, β-D-galactopyranosyl (two units), and β-D-glucuronopyranosyl residues .
  • Acyl groups: A 21β-angeloyloxy and a 22α-propanoyloxy substituent, which are critical for its bioactivity and stability .

This compound exhibits strong hemolytic activity (HC₅₀ = 0.7 mg/L), a hallmark of saponins due to their membrane-disrupting properties . Its biosynthesis in M. lanceolata leaves is linked to the expression of the Ml-bAS gene, which regulates triterpenoid production .

Properties

Molecular Formula

C62H100O27

Molecular Weight

1277.4 g/mol

IUPAC Name

[(1R,2R,4S,5R,10S,13R,17S,21R,22R,23S)-10-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,23-dihydroxy-4,5,9,9,13,20,20-heptamethyl-22-propanoyloxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-21-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C62H100O27/c1-12-25(3)50(77)88-48-49(84-35(67)13-2)62-32(20-56(48,5)6)61(89-55(62)78)19-15-31-58(9)17-16-34(57(7,8)30(58)14-18-59(31,10)60(61,11)21-33(62)66)83-54-47(87-52-44(76)41(73)37(69)27(22-63)80-52)45(39(71)29(24-65)82-54)85-53-46(42(74)38(70)28(23-64)81-53)86-51-43(75)40(72)36(68)26(4)79-51/h12,26-34,36-49,51-55,63-66,68-76,78H,13-24H2,1-11H3/b25-12+/t26-,27+,28+,29+,30?,31?,32?,33+,34-,36-,37-,38-,39+,40+,41-,42-,43+,44+,45-,46+,47+,48-,49-,51-,52-,53-,54-,55-,58-,59+,60-,61-,62+/m0/s1

InChI Key

BPSQMOBGGMIVRV-NTAVXQANSA-N

Isomeric SMILES

CCC(=O)O[C@H]1[C@@H](C(CC2[C@@]13[C@@H](C[C@@]4([C@@]2(CCC5[C@]4(CCC6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)C)O[C@@H]3O)C)O)(C)C)OC(=O)/C(=C/C)/C

Canonical SMILES

CCC(=O)OC1C(C(CC2C13C(CC4(C2(CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)OC3O)C)O)(C)C)OC(=O)C(=CC)C

Synonyms

maesasaponin IV3

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

Compound Molecular Formula Acyl Groups Sugar Chain Modifications Reference
This compound C₆₂H₉₈O₂₈ 21β-angeloyloxy, 22α-propanoyloxy α-L-Rhamno-(1→2)-[β-D-Galacto-(1→3)]-β-D-Galacto-(1→2)-β-D-Glucurono
Maesasaponin VI2 C₆₄H₁₀₀O₂₈ Additional acetyl group at C-16 Same as IV3 but with an extra acetylated sugar
Maesasaponin V2 C₆₄H₁₀₀O₂₉ 21β-angeloyloxy, 22α-butanoyloxy Extended galactose branching
Maesasaponin VI3 C₆₅H₁₀₂O₂₉ 21β-angeloyloxy, 22α-isovaleryloxy Additional rhamnose unit
Maesasaponin VII1 C₆₆H₁₀₂O₂₉ 21β-angeloyloxy, 22α-hexanoyloxy Complex glucuronic acid modifications

Hemolytic Activity

The hemolytic potency of these saponins correlates with their acyl group composition and sugar chain length:

Compound HC₅₀ (mg/L) Notes Reference
This compound 0.7 Most potent due to optimal acyl/sugar balance
Maesasaponin V3 0.7 Similar to IV3 but with altered acyl chain
Maesasaponin VI2 0.8 Reduced activity due to acetylated sugar

Stability and Acyl Migration

This compound is prone to acyl migrations in rings D and E under physiological conditions, a phenomenon confirmed via molecular mechanics calculations . This property distinguishes it from analogs like Maesasaponin VI2 and VII1, which exhibit greater stability due to bulkier acyl groups (e.g., isovaleryl or hexanoyl) that sterically hinder migration .

Pharmacological and Functional Insights

  • Hemolytic Mechanism: The 21β-angeloyloxy group in IV3 enhances membrane interaction, while the 22α-propanoyloxy group optimizes solubility, making it more potent than VI2 or VII1 .
  • Antiviral Potential: While Maesasaponin VI from M. perlarius shows antiviral activity against Ebola and SARS-CoV-2 , IV3’s efficacy in this context remains unexplored.
  • Biosynthetic Specificity: The expression of Ml-bAS in M. lanceolata leaves directly influences IV3 production, unlike laxiflorins or maetenosides from other Maesa species .

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